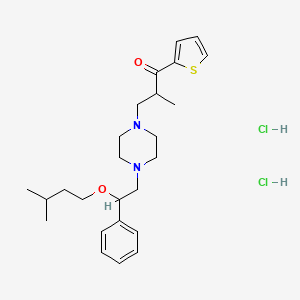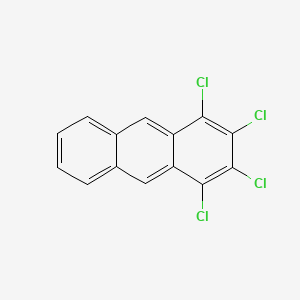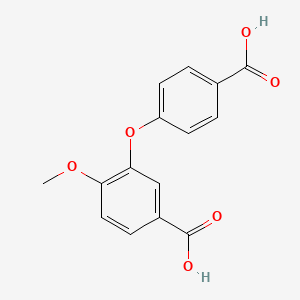
3-(p-Carboxyphenoxy)-p-anisic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Carboxyphenoxy)-p-anisic acid is a synthetic compound known for its unique chemical structure and properties. It is an aromatic compound with a carboxyphenoxy group and a methoxy group attached to a benzene ring. This compound is of significant interest in various fields, including chemistry, biology, medicine, and industry, due to its versatile applications and potential benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Carboxyphenoxy)-p-anisic acid typically involves the reaction of p-anisic acid with p-carboxyphenol. The process begins with the esterification of p-anisic acid to form an intermediate ester, which is then subjected to a nucleophilic substitution reaction with p-carboxyphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Carboxyphenoxy)-p-anisic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(p-Carboxyphenoxy)-p-anisic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic properties.
Industry: It is used in the production of polymers, coatings, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 3-(p-Carboxyphenoxy)-p-anisic acid exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The carboxyphenoxy group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Poly(sebacic acid-co-1,3-bis(p-carboxyphenoxy)propane): This compound is used in drug delivery systems and has similar structural features.
Poly(adipic anhydride): Another polyanhydride with comparable properties and applications.
Poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid): Known for its use in biodegradable implants and drug delivery.
Uniqueness
3-(p-Carboxyphenoxy)-p-anisic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Propiedades
Número CAS |
24724-87-6 |
|---|---|
Fórmula molecular |
C15H12O6 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
3-(4-carboxyphenoxy)-4-methoxybenzoic acid |
InChI |
InChI=1S/C15H12O6/c1-20-12-7-4-10(15(18)19)8-13(12)21-11-5-2-9(3-6-11)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Clave InChI |
COFOCGVAKIWASJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)O)OC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
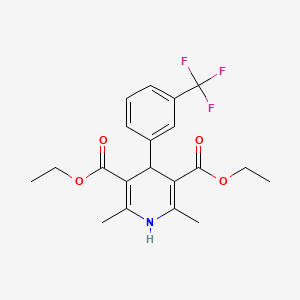
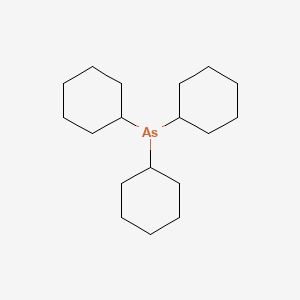
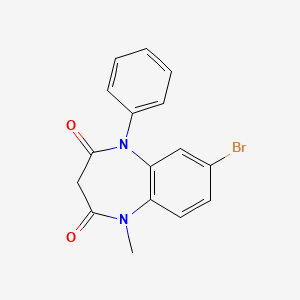
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
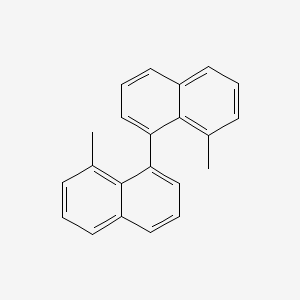


![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)
